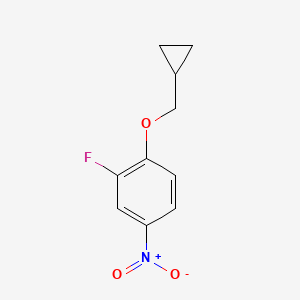
1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene
Descripción general
Descripción
1-(Cyclopropylmethoxy)-4-nitrobenzene is a chemical compound with the molecular weight of 193.2 . It is a derivative of nitrobenzene, which is a type of aromatic compound. The cyclopropylmethoxy group attached to the benzene ring makes this compound unique .
Molecular Structure Analysis
The molecular structure of 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene consists of a benzene ring with nitro (-NO2), fluoro (-F), and cyclopropylmethoxy (-OCH2C3H5) substituents . The exact positions of these substituents on the benzene ring can influence the compound’s properties and reactivity.Aplicaciones Científicas De Investigación
Theoretical Studies and Computational Chemistry
- Density Functional Theory (DFT) studies on aromatic nitro compounds, including derivatives of nitrobenzene, have explored the internal rotational barriers and electronic properties of these molecules. These studies are crucial for understanding the reactivity and stability of nitroaromatic compounds in various chemical reactions (Chen & Chieh, 2002).
Synthetic Chemistry Applications
- Novel synthetic routes to produce fluoroaromatic compounds containing the cyclopropoxy group via nucleophilic aromatic substitution reaction (SNAr) have been developed. These methods highlight the potential for synthesizing compounds similar to 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene under mild conditions, showcasing a wide application scope for the synthesis of fluoroaromatic compounds (Jin et al., 2019).
Material Sciences and Sensing Applications
- Studies on metal–organic frameworks (MOFs) with luminescent properties have shown potential for the selective sensing of nitrobenzene, a structurally related compound to 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene. These findings indicate the possibility of utilizing nitroaromatic compounds in the development of novel luminescence sensors (Wu et al., 2016).
Propiedades
IUPAC Name |
1-(cyclopropylmethoxy)-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-9-5-8(12(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVVKTAQUMNOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine](/img/structure/B1456879.png)
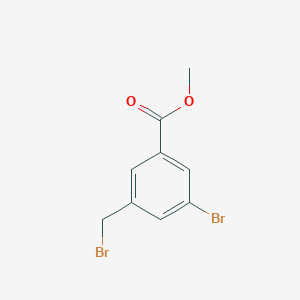
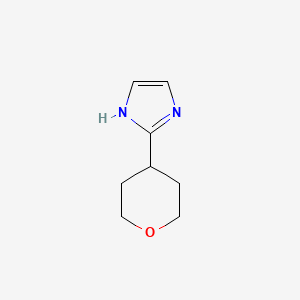

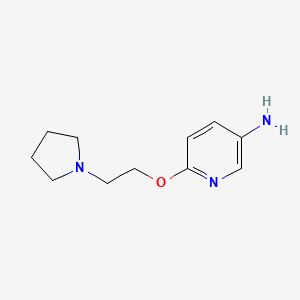
![1-Cyclobutyl-[1,4]diazepane](/img/structure/B1456889.png)
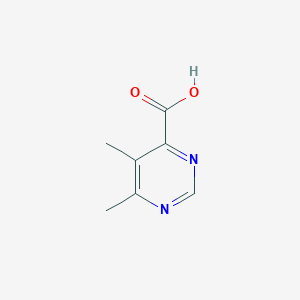

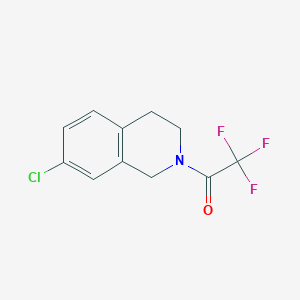




![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)